molecular formula C12H12N4 B8698039 4-(Indolin-1-yl)pyrimidin-2-amine

4-(Indolin-1-yl)pyrimidin-2-amine

Cat. No.: B8698039
M. Wt: 212.25 g/mol
InChI Key: GEMVOFYMJVFNIN-UHFFFAOYSA-N
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Description

4-(Indolin-1-yl)pyrimidin-2-amine is an organic compound with the molecular formula C12H12N4 and a molecular weight of 212.25 g/mol . This structure features a pyrimidine ring, a prominent scaffold in medicinal chemistry due to its prevalence in pharmaceutical agents and its diverse biological properties, which can include antibacterial, anti-inflammatory, and antiviral activities . The indoline moiety fused to this system is part of the broader indole class of heterocycles, which are known for their significant role in drug discovery and their ability to interact with various biological targets . As a building block in drug discovery, this compound serves as a valuable intermediate for researchers designing and synthesizing novel bioactive molecules. Its structure offers potential for further chemical modification, making it suitable for developing new compounds in areas such as anticancer and antifungal agent research . This product is intended for research and development purposes in a laboratory setting only. It is not intended for use in diagnostics, therapeutics, or for any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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Molecular Formula

C12H12N4

Molecular Weight

212.25 g/mol

IUPAC Name

4-(2,3-dihydroindol-1-yl)pyrimidin-2-amine

InChI

InChI=1S/C12H12N4/c13-12-14-7-5-11(15-12)16-8-6-9-3-1-2-4-10(9)16/h1-5,7H,6,8H2,(H2,13,14,15)

InChI Key

GEMVOFYMJVFNIN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC(=NC=C3)N

Origin of Product

United States

Synthetic Methodologies for 4 Indolin 1 Yl Pyrimidin 2 Amine and Structural Analogs

Strategies for the Construction of the Pyrimidine (B1678525) Ring System

The formation of the central pyrimidine core is a critical step in the synthesis of these compounds. Classical and modern synthetic strategies are employed to build this heterocyclic system.

Condensation Reactions with Guanidine (B92328) Derivatives

A common and well-established method for constructing 2-aminopyrimidines is the condensation of a 1,3-dicarbonyl compound or its equivalent with guanidine. rsc.org This approach is a cornerstone of pyrimidine synthesis due to the ready availability of the starting materials. rsc.org The reaction typically proceeds by reacting a β-dicarbonyl compound with guanidine to form the 2-aminopyrimidine (B69317) ring. wikipedia.org Variations of this method include the use of α,β-unsaturated ketones or 1,3-diynes as the three-carbon component. rsc.org

The reaction conditions for these condensations can be varied. For instance, the condensation of chalcones with guanidine hydrochloride can be carried out in ethanol (B145695) with a base like potassium butoxide. In some cases, microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating. nih.gov A one-pot approach for the synthesis of carbonyl 2-amino-pyrimidines from 1,3-diynes and guanidine has been developed, where 1,3-diynes act as a precursor to buta-1,2,3-trienes, which then react with guanidine. rsc.org

Table 1: Examples of Condensation Reactions for Pyrimidine Synthesis
ReactantsCatalyst/ConditionsProduct TypeReference
Chalcones, Guanidine hydrochloridePotassium butoxide, Ethanol2-Aminopyrimidines
1,3-Diynes, Guanidine hydrochlorideCs2CO3, DMSOCarbonyl 2-aminopyrimidines rsc.org
β-Ketoesters, Aldehydes, ThioureaAcid catalystThioureas (precursors to pyrimidines) nih.gov

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like pyrimidines in a single step from three or more starting materials. tandfonline.commdpi.com The Biginelli reaction is a classic example of an MCR used for pyrimidine synthesis. wikipedia.org These reactions are highly valued for their ability to rapidly generate molecular diversity. rsc.org

Several MCR strategies have been developed for the synthesis of pyrimidine derivatives. One such approach involves the three-component coupling of an enamine, an orthoester (like triethyl orthoformate), and ammonium (B1175870) acetate. ijper.org Another example is a four-component reaction for the synthesis of 9H-pyrimido[4,5-b]indoles utilizing ammonium iodide as the nitrogen source. mdpi.com Iodine-catalyzed three-component reactions of aryl methyl ketones, 2-aminopyridines, and barbituric acids have also been reported for the synthesis of pyrimidine-linked imidazopyridines. nih.gov

Table 2: Multicomponent Reactions for Pyrimidine Synthesis
ComponentsCatalyst/ConditionsProduct TypeReference
Enamine, Orthoester, Ammonium acetateZnCl24,5-Disubstituted pyrimidines ijper.org
Anilines, Aromatic aldehydes, Ammonium iodideBase-promoted aerobic oxidationQuinazolines (related heterocycles) mdpi.com
Aryl methyl ketones, 2-Aminopyridines, Barbituric acidsIodine, DMSOPyrimidine-linked imidazopyridines nih.gov
2,6-Diaminopyrimidin-4-one, Aryl aldehydes/Isatins, 3-Cyanoacetyl indolesMicrowave irradiationDihydropyrido[2,3-d]pyrimidine derivatives tandfonline.com

Specific Pyrimidine Cyclization Pathways

Beyond general condensation and multicomponent reactions, specific cyclization pathways offer tailored routes to pyrimidine derivatives. The Pinner synthesis, a classical method, involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com This method has been modified to use β-keto esters and can be enhanced by ultrasound irradiation. mdpi.com

Another specific pathway involves the tandem heterocyclization of 1,3-diynes with guanidine hydrochloride in the presence of a base like cesium carbonate and an oxidant like DMSO. rsc.org This reaction proceeds through a plausible mechanism involving the formation of a buta-1,2,3-triene intermediate, followed by heterocyclization and oxidation to yield carbonyl 2-amino-pyrimidines. rsc.org The synthesis of 2-aminopyrimidines can also be achieved through the cyclization of mucochloric acid with guanidinium (B1211019) hydrochloride, followed by decarboxylation and dechlorination. google.com

Approaches for the Regioselective Introduction of the Indoline (B122111) Moiety

Once the pyrimidine core is formed, the next crucial step is the regioselective introduction of the indoline group. This is typically achieved through reactions that form a carbon-nitrogen bond between the indoline nitrogen and a specific carbon atom on the pyrimidine ring.

Nucleophilic Aromatic Substitution (S_N_Ar) Reactions on Halogenated Pyrimidines

Nucleophilic aromatic substitution (S_N_Ar) is a powerful tool for functionalizing halogenated pyrimidines. proquest.com The electron-deficient nature of the pyrimidine ring facilitates the displacement of a halide by a nucleophile, such as indoline. wikipedia.org The regioselectivity of the S_N_Ar reaction on di- or poly-halogenated pyrimidines can often be controlled by the reaction conditions and the nature of the substituents on the pyrimidine ring. wuxiapptec.comnih.gov

For example, the reaction of 2-amino-4,6-dichloropyrimidin-5-carbaldehyde with indoline in the presence of a base like sodium hydroxide (B78521) in ethanol can lead to the selective substitution of one of the chlorine atoms by the indoline moiety. proquest.com The choice of solvent and base can influence the outcome of the reaction. proquest.com In some cases, tertiary amine nucleophiles have been shown to exhibit excellent C-2 selectivity in the S_N_Ar reaction of 5-substituted-2,4-dichloropyrimidines. nih.gov

Table 3: S_N_Ar Reactions for Indoline Introduction
Pyrimidine SubstrateNucleophileConditionsProduct TypeReference
2-Amino-4,6-dichloropyrimidin-5-carbaldehydeIndolineNaOH, Ethanol2-Amino-4-(indolin-1-yl)-6-chloropyrimidine derivative proquest.com
2-ChloropyrimidineVarious aminesKF, WaterN-substituted pyrimidines nih.gov
5-Substituted-2,4-dichloropyrimidinesTertiary amines-C-2 substituted pyrimidines nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a versatile and widely used method for the formation of C-N bonds. libretexts.orgorganic-chemistry.org This reaction allows for the coupling of an amine, such as indoline, with an aryl or heteroaryl halide, like a chloropyrimidine, in the presence of a palladium catalyst and a suitable ligand. libretexts.org

The Buchwald-Hartwig amination offers several advantages, including mild reaction conditions and a broad substrate scope. libretexts.org The choice of ligand is crucial for the success of the reaction and can influence the efficiency and selectivity. organic-chemistry.org This methodology has been successfully applied to the amination of various heteroaryl chlorides, including those of pyrimidines. rsc.org For instance, a cascade reaction involving imination followed by an intramolecular Buchwald-Hartwig cross-coupling has been used to synthesize pyrido[2,3-d]pyrimidines. rsc.org

Table 4: Buchwald-Hartwig Amination for Indoline Introduction
Pyrimidine SubstrateAmineCatalyst SystemProduct TypeReference
Aryl HalidesPrimary/Secondary AminesPalladium catalyst, LigandAryl Amines libretexts.orgorganic-chemistry.org
β-Bromovinyl/aryl aldehydes, 6-Amino-1,3-dialkyluracils-Palladium catalystPyrido[2,3-d]pyrimidines rsc.org
Heteroaryl HalidesIndoles, Indazoles, BenzimidazolesPd-catalyst, LiHMDSN-Heteroaryl Amines nih.gov

Formation of Indoline-Pyrimidine Linkages

The creation of a direct bond between an indoline and a pyrimidine ring is a key step in the synthesis of the target molecule and its derivatives. This linkage is typically achieved through nucleophilic substitution reactions where the nitrogen atom of the indoline ring acts as a nucleophile, attacking an electrophilic carbon on the pyrimidine ring.

One established method involves the reaction of a chloro-substituted pyrimidine with indoline. For instance, the synthesis of indole-containing pyrimidines has been accomplished through a three-step process starting from a commercially available reagent like 3-acetyl indole (B1671886). This process generates a chloroenal intermediate which can then react with various amidines to form the pyrimidine ring, already appended to the indole structure. richmond.edu The regiochemistry of the attachment of the indole to the pyrimidine is a crucial aspect of this methodology. richmond.edu

In the broader context of synthesizing similar heterocyclic hybrids, such as 4-(1H-benzimidazol-2-yl)-6-(2-chloroquinolin-3-yl)pyrimidin-2-amines, a common strategy involves the condensation of a chalcone-like intermediate with guanidine nitrate (B79036) in the presence of a base. researchgate.net This general approach can be adapted for the synthesis of 4-(indolin-1-yl)pyrimidin-2-amine, where an appropriate indoline-containing precursor would be utilized.

Advanced Synthetic Techniques and Green Chemistry Approaches

Ultrasound-Mediated Synthesis Protocols

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. nih.govdntb.gov.ua The application of ultrasound has been particularly effective in the synthesis of pyrimidines and their fused derivatives. nih.gov The mechanical and thermal effects of acoustic cavitation generated by ultrasound can significantly enhance the rate of chemical reactions.

For example, ultrasound has been successfully employed in the one-pot, three-component synthesis of functionalized benzimidazo[2,1-b]quinazolin-1(1H)-ones. nih.gov This approach, which involves the reaction of 2-aminobenzimidazoles, aromatic aldehydes, and 1,3-cyclohexadiones, demonstrates the potential of ultrasound to facilitate complex heterocyclic constructions in an efficient manner. nih.gov Similarly, ultrasound-assisted protocols have been developed for the synthesis of various benzimidazole (B57391) derivatives, highlighting the broad applicability of this technique in heterocyclic chemistry. nih.gov A water-mediated, iodine-catalyzed multicomponent reaction for the synthesis of pyrimido[4,5-d]pyrimidines has also been shown to be highly efficient under both ultrasound and microwave irradiation. tandfonline.com

Application of Wittig Reagents in Pyrimidine Synthesis

The Wittig reaction is a cornerstone of organic synthesis, renowned for its ability to form carbon-carbon double bonds with high stereo- and regioselectivity. oup.comlibretexts.org This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. libretexts.orgnih.gov While not directly forming the pyrimidine ring itself, the Wittig reaction is instrumental in creating key precursors for heterocyclic synthesis.

The synthesis of Wittig reagents typically begins with the SN2 reaction of triphenylphosphine (B44618) with an alkyl halide to produce a phosphonium (B103445) salt. masterorganicchemistry.com Subsequent deprotonation with a strong base generates the reactive ylide. masterorganicchemistry.com This ylide can then be reacted with a variety of carbonyl compounds to generate alkenes, which can be further functionalized and cyclized to form heterocyclic systems. libretexts.org Although direct application to this compound synthesis is not prominently documented, the Wittig reaction's versatility in creating complex olefinic precursors makes it a valuable tool in the broader synthetic chemist's arsenal (B13267) for accessing diverse heterocyclic scaffolds.

One-Pot Synthetic Procedures for Heterocyclic Hybrids

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. journalspub.comajgreenchem.com This approach is particularly well-suited for the synthesis of complex molecules like heterocyclic hybrids. journalspub.com

Multicomponent reactions (MCRs) are a prominent class of one-pot procedures that allow for the combination of three or more starting materials in a single step to form a complex product. journalspub.com These reactions are highly atom-economical and can be used to generate a wide variety of heterocyclic structures, including pyridines and pyrimidines. journalspub.comcore.ac.uk For instance, an efficient one-pot, multistep synthetic method has been developed for the synthesis of novel indole-pyrimidine hybrids. nih.gov

The synthesis of polysubstituted pyridines has been achieved through a one-pot, three-component cyclocondensation, which is a modification of the Bohlmann-Rahtz reaction. core.ac.uk This strategy highlights the power of one-pot procedures in rapidly assembling complex heterocyclic cores. Furthermore, one-pot methodologies have been successfully applied to the synthesis of various heterocyclic polymers, demonstrating the broad scope of this approach. researchgate.net

Structure Activity Relationship Sar Studies of 4 Indolin 1 Yl Pyrimidin 2 Amine Derivatives

Conformational Analysis and Stereochemical Influences on Biological Activity

The three-dimensional arrangement of a molecule is critical for its interaction with a biological target. For 4-(indolin-1-yl)pyrimidin-2-amine derivatives, the relative orientation of the indoline (B122111) and pyrimidine (B1678525) rings, as well as the stereochemistry of any chiral centers, can profoundly impact their biological efficacy.

The biological activity of chiral compounds is often highly dependent on their stereochemistry, as enantiomers can exhibit different pharmacological and toxicological profiles. nih.gov In many cases, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or contribute to undesirable side effects. nih.gov The specific spatial arrangement of atoms in a molecule, known as its absolute configuration (designated as R or S), determines how it fits into a chiral binding site on a protein. nih.gov

While specific conformational analysis studies on this compound are not extensively documented in publicly available literature, insights can be drawn from related structures. For instance, the stereochemistry at substituent positions on analogous heterocyclic compounds has been shown to be a major determinant of biological activity. nih.gov A change in stereochemistry can lead to significant variations in antibacterial and anti-inflammatory properties. nih.gov In the broader context of drug design, the introduction of chiral centers and the subsequent separation and testing of enantiomers are crucial steps in optimizing the therapeutic potential of a new chemical entity. nih.govnih.gov The synthesis of halogenated pyran analogues of D-talose, for example, revealed that all analogues adopt a standard 4C1-like conformation in both solution and solid-state, despite potential repulsion between substituents. beilstein-journals.org This highlights that certain core structures may have preferred conformations that are maintained even with various substitutions. beilstein-journals.org

Impact of Substituents on the Pyrimidine Ring System

The pyrimidine ring is a key component of the this compound scaffold, and substitutions on this ring can significantly modulate the compound's biological activity. The electronic and steric properties of these substituents play a crucial role in the interaction with target proteins.

The positions of substituents on the pyrimidine nucleus have a great influence on the resulting biological activities. nih.gov In a series of 4-substituted-2-aminopyrimidines developed as c-Jun N-terminal kinase (JNK) inhibitors, modifications at the C-4 position were critical for activity. nih.gov For related pyrazolo[3,4-d]pyrimidine scaffolds, which are isosteres of the adenine (B156593) ring of ATP, chemical modifications can direct activity and selectivity towards various oncogenic targets. rsc.org

In a study of N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 deubiquitinase inhibitors, substitutions on the pyrimidine ring were part of a broader optimization effort that led to potent inhibitors with nanomolar efficacy. nih.gov Research on 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives as Bloom helicase inhibitors also underscores the importance of the substitution pattern on the heterocyclic core for achieving potent and selective inhibition. nih.gov

For a series of 1,3-substituted 5-amino-6-methyluracil derivatives, which share the pyrimidine core, substitutions at the 1 and 3 positions of the uracil (B121893) ring were explored for their impact on analgesic and anti-inflammatory activities. nih.gov

The following table summarizes the observed effects of substitutions at various positions on the pyrimidine ring in related heterocyclic compounds.

PositionSubstituent EffectBiological ActivityReference Compound Class
C-4 Introduction of various substituted groupsModulated JNK inhibitory activity4-substituted-2-aminopyrimidines
C-4 N-benzyl groupPotent USP1/UAF1 inhibitionN-benzyl-2-phenylpyrimidin-4-amines
C-5 Amino groupInfluenced analgesic and anti-inflammatory properties1,3-substituted 5-amino-6-methyluracils
C-6 Methyl groupPart of the core scaffold for anti-inflammatory activity1,3-substituted 5-amino-6-methyluracils

The electronic properties (electron-donating or electron-withdrawing) and the size (steric bulk) of substituents on the pyrimidine ring are fundamental to their interaction with the target's binding site. In a study on PAK4 inhibitors with an imidazo[4,5-b]pyridine core, it was found that both the electronic nature and the size of substituents influenced biological activity. mdpi.com Electron-withdrawing groups, such as halogens, showed a correlation between size, electronegativity, and inhibitory activity, while electron-donating groups led to inactivity. mdpi.com

The electrostatic potential at the molecular surface, which is influenced by the substituents, can play a significant role in the binding affinity. mdpi.com For some kinase inhibitors, specific substitutions on the pyrimidine ring are necessary to achieve high potency. For instance, in a series of DNA-dependent protein kinase (DNA-PK) inhibitors, a 2-morpholino group on the pyrimidine-related core was found to be optimal for activity. researchgate.net

Elucidation of Modifications on the Indoline Moiety

The indoline moiety of this compound provides a crucial anchor point for interaction with the target protein and offers multiple positions for substitution to fine-tune the compound's properties.

Substitutions on the indoline ring can significantly impact the biological activity of the parent compound. In a series of 4-(indolin-1-yl)-6-substituted-pyrido[3,2-d]pyrimidine derivatives designed as Mnk1/2 inhibitors, various substitutions on the indoline ring were explored to optimize potency and selectivity. researchgate.netnih.gov

In a study of indoline-2-one derivatives, substitutions at the C-3 position of the oxindole (B195798) ring were found to be important for their antiangiogenic and anticancer activities. srce.hr Another study on indoline derivatives with substitutions at position 1 and on the benzo ring highlighted their potential as potent antioxidant and anti-inflammatory agents. farmaceut.org

The following table summarizes the effects of substitutions on the indoline ring in related compounds.

PositionSubstituent EffectBiological ActivityReference Compound Class
N-1 Chains with amino, ester, amide, or alcohol groupsPotent antioxidant and anti-inflammatory activitySubstituted indolines
C-3 Various substitutionsImportant for antiangiogenic and anticancer activityIndolin-2-one derivatives
Benzo ring Cl, MeO, Me, F, HO, or BnO groupsEnhanced anti-inflammatory activitySubstituted indolines

The indoline ring can possess chiral centers, especially when substituted. The stereochemistry of these centers can have a profound impact on the biological activity of the molecule. The synthesis of new piperidin-4-one derivatives, which are also heterocyclic amines, demonstrated that their stereochemistry had a significant effect on their antibacterial, antifungal, and anthelmintic activities. nih.gov

While specific studies on the stereochemistry of the indoline ring in this compound derivatives are not widely reported, the general principles of stereochemistry in drug action are well-established. nih.gov The differential interaction of enantiomers with their chiral biological targets can lead to significant differences in their pharmacological effects. nih.gov Therefore, the stereochemical configuration of any substituted indoline ring would be a critical factor to consider in the design of new analogs. The use of chiral transient directing groups in palladium-catalyzed reactions has enabled the atroposelective synthesis of axially chiral biaryls, showcasing advanced methods to control stereochemistry in complex molecules. acs.org

Identification of Key Pharmacophoric Features for Target Interaction

The structure-activity relationship (SAR) studies of this compound derivatives have been instrumental in identifying the key pharmacophoric features required for their interaction with various biological targets, including kinases and inflammatory mediators. The core scaffold, consisting of a pyrimidine ring linked to an indoline moiety at the C4-position and an amine group at the C2-position, presents several points for modification to explore and optimize biological activity.

The central pyrimidine ring is a crucial element, acting as a suitable template for developing inhibitors that can target multiple pathological pathways. nih.gov The nitrogen atoms within the pyrimidine ring are key hydrogen bond acceptors, anchoring the molecule within the active site of target proteins. For instance, in studies of related pyrido[3,2-d]pyrimidine (B1256433) derivatives as Mnk1/2 inhibitors, molecular modeling has shown the formation of hydrogen bonds between the pyrimidine-like core and amino acid residues such as MET162 and GLU160. researchgate.net

The 2-amino group on the pyrimidine ring is another critical feature for target engagement. Modifications at this position have demonstrated a significant impact on the inhibitory activity of these compounds. For example, in a series of 4-indolyl-2-arylaminopyrimidine derivatives designed as anti-inflammatory agents, the nature of the substituent on the 2-arylamino moiety was pivotal. nih.gov An amino group on the phenyl ring attached to the 2-amino position was found to be an important pharmacophore, crucial for maintaining anti-inflammatory activity. nih.gov Replacing this amino group with a nitro group led to a reduction in activity, highlighting the significance of this specific feature. nih.gov

Furthermore, substitutions on the aryl ring of the 2-arylamino moiety have been explored to delineate the SAR. The introduction of various aliphatic secondary amines via nucleophilic substitution has been shown to modulate the anti-inflammatory effects. nih.gov Specifically, for open-chain aliphatic amines, an increase in the length of the carbon chain was correlated with enhanced anti-inflammatory activity. nih.gov

The following table summarizes the structure-activity relationships of some 4-indolyl-2-arylaminopyrimidine derivatives, which share a similar core structure, highlighting the impact of different substitutions on their anti-inflammatory activity. nih.gov

CompoundR Group (Substitution on Phenylamino Moiety)Biological Activity Notes
4d N-(2-methoxy-5-nitro-4-(piperidin-1-yl)phenyl)Serves as a synthetic intermediate. nih.gov
4e N-(4-(azepan-1-yl)-2-methoxy-5-nitrophenyl)Serves as a synthetic intermediate. nih.gov
4g N-(2-methoxy-4-morpholino-5-nitrophenyl)Serves as a synthetic intermediate. nih.gov
6a-6h (general) Varied amino substitutions on the 4-position of the phenyl ringShowed significant anti-inflammatory effects. nih.gov
Comparison of 4h and 6h Amino group vs. Nitro group at the 5-position of the phenyl ringThe presence of the amino group was vital for activity, with its replacement by a nitro group reducing efficacy. nih.gov

A central pyrimidine core for anchoring via hydrogen bonds.

A crucial amino group at the C2-position, where substitutions can significantly modulate activity. An amino group on a connected aryl ring has been identified as a particularly important feature.

The 4-indoline moiety, which contributes to binding, likely through hydrophobic interactions.

These features provide a clear framework for the future design of more potent and selective inhibitors based on the this compound scaffold.

Computational and Theoretical Investigations

Molecular Docking Analyses for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as 4-(Indolin-1-yl)pyrimidin-2-amine, might interact with a biological target, typically a protein or enzyme.

Despite the importance of this technique, no specific molecular docking studies featuring this compound have been identified in the current body of scientific literature. Research on related pyrimidine (B1678525) and indoline (B122111) structures suggests potential interactions with a variety of kinase enzymes, which are common targets for this class of compounds. However, without specific studies, the binding modes, interaction energies, and key amino acid residues involved in the potential binding of this compound remain speculative.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the chemical features that are important for activity.

There are no published QSAR studies that include this compound within their dataset. The development of a QSAR model for a series of analogs of this compound would require a significant amount of experimental data on their biological activities, which is not currently available. Such a model would be invaluable for guiding the synthesis of more potent and selective derivatives.

In Silico Screening and Virtual Library Design Strategies

In silico screening involves the use of computational methods to search large databases of chemical compounds for molecules that are likely to be active against a particular biological target. Virtual libraries can also be designed around a core scaffold, such as this compound, to explore a wide range of chemical diversity.

There is no evidence in the published literature of this compound being used as a query molecule in virtual screening campaigns or as a foundational scaffold for the design of virtual libraries. These computational strategies are powerful tools for hit identification and lead optimization in the early stages of drug discovery.

Mechanistic Insights from Computational Chemistry

Computational chemistry methods can be employed to elucidate the reaction mechanisms, electronic properties, and other fundamental chemical characteristics of a molecule. For this compound, these methods could provide insights into its reactivity, metabolic pathways, and potential mechanisms of action at a molecular level.

A review of the current literature indicates that no computational chemistry studies have been published that focus on providing mechanistic insights into the properties or biological activities of this compound.

Biological Activities and Molecular Mechanisms of 4 Indolin 1 Yl Pyrimidin 2 Amine Analogs

Kinase Inhibition Profiles

Derivatives of the 4-(indolin-1-yl)pyrimidin-2-amine scaffold have been investigated for their inhibitory activity against a range of kinases critical to cell cycle progression and signal transduction pathways. The following sections detail the research findings concerning their effects on specific kinase families.

Cyclin-Dependent Kinases (CDKs) Inhibition

Cyclin-dependent kinases (CDKs) are fundamental regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. While direct analogs of this compound for CDK inhibition were not the primary focus of the provided research, the broader class of aminopyrimidine-based compounds has shown significant promise.

Research into N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, which share the aminopyrimidine core, has led to the discovery of potent CDK2 inhibitors. nih.gov By replacing a phenylsulfonamide group with pyrazole (B372694) derivatives, a new series of compounds was created that demonstrated strong CDK2 inhibitory activity. nih.gov One of the most potent compounds in this series, compound 15 , exhibited a CDK2 inhibitory constant (Ki) of 0.005 µM. nih.gov This compound also showed selectivity over other tested CDKs and displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines. nih.gov Mechanistic studies in ovarian cancer cells confirmed that this compound reduces the phosphorylation of the retinoblastoma protein, a key CDK2 substrate, leading to cell cycle arrest in the S and G2/M phases and inducing apoptosis. nih.govnih.gov

Another study focused on 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives as CDK inhibitors. elsevierpure.com This research, initiated from a virtual screening hit, led to the development of highly potent ATP-antagonistic CDK2 inhibitors, with many achieving low nanomolar Ki values against CDK2. elsevierpure.com X-ray crystallography of these analogs in complex with CDK2 provided a structural basis for their activity, and the most potent compounds demonstrated antiproliferative and proapoptotic effects consistent with the inhibition of cellular CDK2 and CDK9. elsevierpure.com

Table 1: CDK2 Inhibition by Aminopyrimidine Analogs

Compound Target Kinase Inhibition (Ki) Reference
15 CDK2 0.005 µM nih.gov
14 CDK2 0.007 µM nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulators (e.g., Mnk1/2)

The MAPK-interacting kinases (Mnk1 and Mnk2) are key players in the MAPK signaling pathway, which is frequently overactive in cancer. Mnks phosphorylate the eukaryotic initiation factor 4E (eIF4E), promoting cancer development and progression. researchgate.net Consequently, inhibiting Mnk kinases is a promising therapeutic strategy.

A series of 4-(indolin-1-yl)-6-substituted-pyrido[3,2-d]pyrimidine derivatives were designed and synthesized as Mnk1/2 inhibitors. exlibrisgroup.com Among these, compound 15b was identified as a highly potent inhibitor with IC50 values of 0.8 nM and 1.5 nM against Mnk1 and Mnk2, respectively. exlibrisgroup.com This compound also demonstrated good selectivity across a panel of 30 other kinases. exlibrisgroup.com Further studies showed that 15b effectively suppressed the growth of MOLM-13 and K562 cancer cell lines and induced cell cycle arrest. exlibrisgroup.com Western blot analysis revealed that it downregulated downstream proteins such as p-eIF4E, Mcl-1, and c-myc. exlibrisgroup.com

Another study developed SEL201, a novel ATP-competitive inhibitor of Mnk1 and Mnk2, which demonstrated that blocking Mnk1/2 activity can limit the oncogenicity and metastatic potential of KIT-mutant melanoma. nih.gov

Table 2: Mnk1/2 Inhibition by this compound Analogs

Compound Target Kinase Inhibition (IC50) Reference
15b Mnk1 0.8 nM exlibrisgroup.com
15b Mnk2 1.5 nM exlibrisgroup.com

Janus Kinase (JAK) Inhibition (e.g., JAK2)

The Janus kinase (JAK) family, particularly JAK2, is central to signaling pathways that control hematopoiesis. nih.gov Mutations in JAK2, such as the V617F mutation, are frequently found in patients with myeloproliferative neoplasms (MPNs), making it a key therapeutic target. researchgate.net

In the pursuit of selective JAK2 inhibitors, a series of N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives were developed. acs.orgnih.gov Through systematic structure-activity relationship studies, compound 13ac was identified as a superior derivative. acs.orgnih.gov It demonstrated excellent potency against JAK2 kinase with an IC50 value of 3 nM. acs.orgnih.gov This compound also effectively inhibited SET-2 and Ba/F3V617F cells, which have high expression of the JAK2V617F mutation, with IC50 values of 11.7 nM and 41 nM, respectively. acs.orgnih.gov Mechanistic studies confirmed that 13ac downregulates the phosphorylation of downstream proteins in the JAK2 pathway. acs.orgnih.gov

Table 3: JAK2 Inhibition by Aminopyrimidine Analogs

Compound Target Kinase Inhibition (IC50) Reference
13ac JAK2 3 nM acs.orgnih.gov

Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are critical for the regulation of mitosis, and their overexpression is common in many human cancers. nih.govwhiterose.ac.uk Inhibition of these kinases can lead to mitotic failure and cell death in cancer cells.

A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were discovered to be potent inhibitors of Aurora A and B kinases. nih.gov The lead compound, 18 , displayed Ki values of 8.0 nM and 9.2 nM for Aurora A and B, respectively. nih.gov The anticancer effects of this compound were attributed to cell death following mitotic failure and the induction of polyploidy. nih.gov

Another study focused on developing a novel class of pyrimidine (B1678525) derivatives as Aurora A kinase inhibitors. nih.gov Compound 13 , (S)-(4-chloro-2-fluorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone, was identified as a promising candidate that reduced levels of the oncoproteins cMYC and MYCN. nih.gov

Furthermore, research on indolin-2-one derivatives has led to the identification of selective Aurora B kinase inhibitors. whiterose.ac.uk Guided by structure-based design, a series of compounds were developed from a lead compound that showed potent activity against Aurora B kinase (Ki = 19.95 nM). whiterose.ac.uk

Table 4: Aurora Kinase Inhibition by Pyrimidine Analogs

Compound Target Kinase Inhibition (Ki) Reference
18 Aurora A 8.0 nM nih.gov
18 Aurora B 9.2 nM nih.gov
Lead Compound (Chk1 inhibitor) Aurora B 19.95 nM whiterose.ac.uk

Epidermal Growth Factor Receptor (EGFR) Kinase Modulation

The epidermal growth factor receptor (EGFR) is a member of the HER/ErbB family of receptor tyrosine kinases, and its aberrant activation is a driver in many epithelial cancers. nih.gov

By combining structural elements of known quinazoline-based tyrosine kinase inhibitors with a bisindolylmethanone structure, a novel series of compounds were developed as EGFR inhibitors. nih.gov These compounds inhibited EGFR in the nanomolar range. nih.gov Specifically, compounds 42 and 45 were shown to inhibit EGFR autophosphorylation in A431 cells with IC50 values of 0.3-1µM and 0.1-0.3µM, respectively. nih.gov

Table 5: EGFR Inhibition by Pyrimidine Analogs

Compound Target Inhibition (IC50) Reference
42 EGFR Autophosphorylation 0.3-1 µM nih.gov
45 EGFR Autophosphorylation 0.1-0.3 µM nih.gov

Polo-like Kinase 1 (PLK1) Inhibition

Polo-like kinase 1 (PLK1) is a serine-threonine kinase that plays a crucial role in cell cycle regulation, particularly during mitosis. nih.gov Its overexpression is linked to a wide variety of cancers, making it an attractive target for anticancer therapies. nih.gov

In an effort to design more potent and selective PLK1 inhibitors, a receptor-based hybrid 3D-QSAR study was performed on two datasets with similar scaffolds. nih.gov This led to the design of aminopyrimidinyl pyrazole analogs as PLK1 inhibitors. nih.gov Two compounds, D39 and D40 , were selected for synthesis to validate the drug design. nih.gov The development of these compounds highlights the ongoing efforts to create novel PLK1 inhibitors for cancer treatment. nih.gov

Glycogen Synthase Kinase 3 (GSK3) Inhibition

Analogs of this compound have emerged as significant inhibitors of Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase implicated in various cellular processes and linked to diseases like diabetes, cancer, and neurodegenerative disorders such as Alzheimer's disease. nih.gov The inhibition of GSK-3 by these compounds is considered a promising therapeutic strategy. nih.gov

Research has led to the development of various small molecule GSK-3 inhibitors, with several classes showing high potency. nih.gov Among these, indole (B1671886) derivatives have been a focus for several pharmaceutical companies. nih.gov For instance, indirubin-3′-monoxime, an indole derivative, has demonstrated an IC₅₀ value of 22 nM for GSK-3 inhibition. nih.gov

Furthermore, pyrimidine-based compounds have also been identified as effective GSK-3 inhibitors. A study on pyrimidin-4-one-1,2,3-triazole conjugates, synthesized via click chemistry, identified several potent inhibitors of GSK-3β. nih.gov One of the most active compounds in this series, 2-((1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methylthio)-3-methyl-6-phenylpyrimidin-4(3H)-one (compound 3n ), displayed an IC₅₀ value of 82 nM. nih.gov Molecular docking studies of these conjugates have indicated that their inhibitory action involves the formation of crucial hydrogen bonds with Val 135 and Lys 183 residues within the active site of GSK-3β. nih.gov

Bcr-Abl Kinase Inhibition

The Bcr-Abl tyrosine kinase, a result of the Philadelphia chromosome translocation, is a key driver in chronic myelogenous leukemia (CML). aacrjournals.orgnih.gov Analogs of this compound have been investigated as inhibitors of this kinase, offering potential alternatives to existing therapies, especially in cases of resistance. aacrjournals.orgnih.gov

Pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as potent inhibitors of Bcr-Abl. For example, the compound PD173955 was found to inhibit Bcr-Abl-dependent cell growth with an IC₅₀ of 2–35 nM and showed a kinase inhibition IC₅₀ of 1–2 nM. aacrjournals.org Another analog, PD166326, was noted as the most potent inhibitor of Bcr-Abl-dependent cell growth among the six pyrido[2,3-d]pyrimidine analogs studied. aacrjournals.org

More recent developments include the creation of PROTAC (Proteolysis Targeting Chimera) degraders containing pyrimidine rings, which have shown efficacy in overcoming drug resistance. nih.gov A lead compound from this research, DMP11, which incorporates a pyrimidine ring in its linker, demonstrated high activity and stability. nih.gov Additionally, a series of indole/isatin conjugated phenyl-amino-pyrimidine derivatives were synthesized and evaluated for their potential as Bcr-Abl inhibitors. researchgate.net All the synthesized derivatives in this series (compounds 7a–7o ) exhibited greater cytotoxicity against the K-562 cell line than the standard drug, Imatinib. researchgate.net Specifically, compound 7l was identified as the most active. researchgate.net Another novel aminopyrimidine inhibitor, AMN107, has also shown in vitro activity against imatinib-resistant CML. nih.gov

Antimicrobial Efficacy

Antibacterial Activity (e.g., against Gram-positive and Gram-negative bacteria)

The antibacterial potential of this compound analogs has been demonstrated against a range of both Gram-positive and Gram-negative bacteria. researchgate.netinnovareacademics.in The pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry due to its wide-ranging biological activities, including antimicrobial effects. nih.gov

One study reported that a specific this compound analog (compound 4 ) exhibited considerable antimicrobial activity against three Gram-positive and three Gram-negative bacterial strains, with inhibition zones ranging from 15–31 mm. researchgate.net Molecular docking studies suggested that this compound interacts with the Dihydrofolate Reductase (DHFR) protein. researchgate.net

Indole derivatives have also shown significant antibacterial properties. mdpi.com A series of indolyl derivatives containing amino-guanidinium moieties were effective against ESKAPE pathogens and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) between 2 and 64 µg/mL. mdpi.com Compound 4P from this series not only showed potent activity (MICs of 2-16 µg/mL) but also had a lower propensity for inducing resistance in K. pneumoniae and demonstrated a higher in vivo protection rate compared to colistin. mdpi.com Its mechanism is thought to involve the disruption of the inner bacterial membrane and inhibition of DHFR. mdpi.com

Furthermore, fused indolyl-containing 4-hydroxy-2-pyridones have been identified as a novel class of non-fluoroquinolone inhibitors of bacterial type II topoisomerases, showing activity against multidrug-resistant (MDR) Gram-negative bacteria. nih.gov

Antifungal Activity

Several analogs of this compound have also been evaluated for their antifungal properties. researchgate.netinnovareacademics.in The pyrimidine scaffold is a common feature in many compounds with antifungal activity. researchgate.net

In one study, a this compound analog (compound 4 ) was screened against three fungal species and showed promising antifungal activity, with its efficacy being comparable to the reference drug Ketoconazole. researchgate.net The study determined its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), confirming its fungicidal effects. researchgate.net

Pyridine-based compounds, which are structurally related to pyrimidines, have also exhibited significant antifungal activity against species like Candida albicans and Aspergillus niger. nih.gov For instance, certain nicotinic acid benzylidene hydrazide derivatives and substituted Mannich bases showed high antifungal activity, with some having MIC values of 12.5 μg/mL against C. albicans. nih.gov More recently, a series of pyrazolo[3,4-d]pyrimidin-4-one derivatives bearing an aniline (B41778) group were designed and synthesized, showing noteworthy antifungal effects against several plant pathogenic fungi, including Fusarium graminearum. researchgate.net Compound 5m from this series was particularly potent, with an EC₅₀ value of 5.61 μg/mL against F. graminearum, which was significantly better than the control drug, hymexazol. researchgate.net

Antiviral Activity

The core pyrimidine structure is fundamental to nucleoside analogs, which represent a major class of antiviral drugs used to treat infections caused by HIV, hepatitis B and C, and herpes viruses. nih.govnih.gov These analogs act by mimicking natural nucleosides and interfering with viral replication. nih.gov

While many antiviral pyrimidine derivatives are nucleoside analogs, research has also explored non-nucleoside structures. The general principle involves the modification of the pyrimidine ring to create compounds that can inhibit viral enzymes or the replication process. nih.gov For example, modifications to the nucleobase of pyrimidines have led to the synthesis of numerous compounds with antiviral properties. nih.gov Although direct studies on the antiviral activity of this compound itself are not widely published, the established antiviral potential of the broader pyrimidine class suggests that its analogs could be promising candidates for antiviral drug discovery. nih.govnih.gov

Antitubercular Activity

Pyrimidine-containing compounds have gained significant attention for their antitubercular activity, with several candidates entering clinical trials. nih.gov This highlights the potential of the pyrimidine scaffold in developing new treatments for tuberculosis, caused by Mycobacterium tuberculosis. nih.gov

A review of pyrimidine derivatives with antitubercular activity showcases the structural diversity and structure-activity relationships within this class of compounds. nih.gov Another study focused on antitubercular 2-pyrazolylpyrimidinones, exploring their structure-activity relationship and mode of action. nih.gov These studies found that modifications on both the pyrimidinone and pyrazole rings could lead to improved potency against M. tuberculosis in vitro, achieving MICs as low as 200 nM. nih.gov It was observed that the pyrimidin-4(3H)-one ring and hydrophobic substituents at specific positions were crucial for maintaining potent antitubercular activity. nih.gov

Anti-inflammatory Pathways Modulation

The pyrimidine nucleus is a recognized pharmacophore in the design of anti-inflammatory agents. nih.govnih.gov Analogs incorporating this core structure have been shown to modulate key inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov COX-2 is an inducible enzyme that serves as a major source of prostaglandins (B1171923) during inflammation, making its selective inhibition a key strategy for developing anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov

Studies have demonstrated that certain pyrimidine derivatives exhibit high selectivity for COX-2. nih.gov For instance, in one study, pyrimidine derivatives L1 and L2 were identified as highly selective COX-2 inhibitors, with performance comparable to the established drug meloxicam. nih.gov Another research effort focusing on a 1-(2-benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acid derivative, compound 2a, found it had a strong binding affinity for COX-2 in molecular docking studies. figshare.com The in vitro anti-inflammatory activity of compound 2a showed an IC50 of 3.5 μM, compared to celecoxib's IC50 of 0.65 μM. figshare.com

The indole moiety, also present in the this compound structure, is another important pharmacophore for creating selective COX-2 inhibitors. nih.gov The combination of pyrimidine and indole or related heterocyclic systems in a single molecule is a strategic approach to developing potent anti-inflammatory agents. bohrium.com These compounds often exert their effects by inhibiting the NF-κB signaling pathway, which is a central regulator of the inflammatory response. nih.gov

Table 1: Anti-inflammatory Activity of Select Pyrimidine Analogs

Compound Target IC50 (μM) Comparison Reference
Compound 2a COX-2 3.5 Celecoxib (0.65 μM) figshare.com
L1 COX-2 N/A Comparable to Meloxicam nih.gov
L2 COX-2 N/A Comparable to Meloxicam nih.gov

Other Biological Activities

Beyond anti-inflammatory effects, analogs of this compound have been investigated for a range of other therapeutic applications.

The pyrimidine scaffold is a core component of established anticonvulsant drugs like phenobarbitone and primidone, highlighting its importance in the development of new therapies for epilepsy. who.int Consequently, numerous novel pyrimidine derivatives have been synthesized and evaluated for their anticonvulsant properties. nih.govnih.govresearchgate.netpensoft.net

Pharmacological screening using models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test is common for these compounds. who.intnih.gov In one study, a series of 7-substituted- nih.govnih.govnih.govtriazolo[4,3-f]pyrimidine derivatives were assessed, with compound 3i (7-(4-chlorophenoxy)- nih.govnih.govnih.govtriazolo[4,3-f]pyrimidine) emerging as a particularly active agent. It displayed a median effective dose (ED50) of 34.7 mg/kg in the MES test. nih.gov This compound also showed efficacy against seizures induced by various chemoconvulsants. nih.gov

Other research has focused on modifying the pyrimidine ring to enhance activity. For example, S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine showed moderate anticonvulsant activity in a pentylenetetrazole-induced seizure model in rats. nih.gov The presence of an exocyclic sulfur atom in the pyrimidine molecule is thought to positively influence anticonvulsant activity. pensoft.net

Table 2: Anticonvulsant Activity of a Select Pyrimidine Analog

Compound Test Model ED50 (mg/kg) Neurotoxicity (TD50, mg/kg) Protective Index (PI) Reference
3i MES 34.7 262.9 7.6 nih.gov

The fusion of indole and pyrimidine rings has led to the development of compounds with significant antioxidant capabilities. bohrium.com Oxidative stress from free radicals is implicated in numerous diseases, making antioxidants a key area of research. researchgate.net Pyrimidine derivatives have been shown to act as potent free radical scavengers. nih.govresearchgate.net

In a study of novel indolyl-pyrimidine derivatives, compounds 3 and 9g demonstrated promising free radical scavenging activity, proving to be more potent than the standard antioxidant, ascorbic acid. bohrium.com Another investigation into 1-(2-amino-6-(substituted phenyl)pyrimidin-4-yl)-3-(2-subsitutedphenylimino) indolin-2-ones found that substitutions with -SH and -NH2 groups at the second position of the pyrimidine ring resulted in better antioxidant activity. researchgate.net

The antioxidant activity of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.net Certain pyrimidine derivatives have shown high antioxidant activity in both DPPH and nitric oxide scavenging methods. researchgate.net

Table 3: Antioxidant Activity of Select Pyrimidine Analogs

Compound Assay Activity Comparison Reference
Compound 3 Free Radical Scavenging More potent Ascorbic Acid bohrium.com
Compound 9g Free Radical Scavenging More potent Ascorbic Acid bohrium.com

Voltage-gated calcium channels, particularly the N-type (Cav2.2), are critical in regulating neurotransmitter release and are considered important targets for treating pain. wikipedia.org Dihydropyrimidine (B8664642) derivatives are well-known calcium channel blockers, often explored for their antihypertensive effects by targeting L-type channels. nih.govmdpi.com However, research has also extended to their potential as N-type calcium channel inhibitors.

The structural similarities between dihydropyrimidines and dihydropyridines, a class of established calcium channel modulators, have driven this research. While much of the literature focuses on the cardiovascular applications of these compounds, the blockade of N-type channels offers potential for neurological therapies. wikipedia.orgnih.gov For instance, a series of novel dihydropyrimidine calcium channel blockers containing a basic group attached to the heterocyclic ring were found to have potent vasorelaxant activity. nih.gov The specific modulation of N-type channels by this compound analogs remains an area for more targeted investigation.

Endothelin receptors, particularly the ETA and ETB subtypes, are involved in vasoconstriction and have been implicated in cardiovascular diseases like pulmonary arterial hypertension. nih.gov While numerous research efforts have focused on discovering and developing endothelin receptor antagonists, the primary scaffolds investigated have included structures like benzo nih.govnih.govdiazepin-2-ones. nih.gov Based on available research, there is limited information specifically linking this compound analogs to significant activity as endothelin receptor modulators.

Methionine aminopeptidases (MetAPs) are essential enzymes that cleave the initial methionine residue from newly synthesized proteins. nih.govpnas.org In humans, there are two types, MetAP1 and MetAP2. MetAP1 is crucial for cell proliferation, while MetAP2 is important for angiogenesis, making them attractive targets for anticancer drug development. nih.govnih.gov

High-throughput screening has identified a class of inhibitors with a pyridinylpyrimidine core that are effective against both human MetAP1 (HsMetAP1) and MetAP2 (HsMetAP2). nih.govnih.gov Extensive structure-activity relationship (SAR) studies have been conducted on these analogs. nih.govpnas.org These studies revealed that a 2-(2-pyridinyl)-pyrimidine structure capable of chelating a metal ion is a key pharmacophore for inhibiting MetAP enzymes. nih.govpnas.org

Key findings from these studies include:

The 5-chloro-6-methyl-2-pyridin-2-ylpyrimidine structure is the minimum element required for HsMetAP1 inhibition. nih.govnih.gov

A 5'-chloro substituent on the pyridine (B92270) ring enhances potency against HsMetAP1. nih.govnih.gov

Long side chains at the C4 position of the pyrimidine ring are essential for achieving higher selectivity for HsMetAP1 over HsMetAP2. nih.govnih.gov

Through these systematic analyses, several compounds, including 25b , 25c , 26d , and 30a-30c , were identified as highly potent and selective inhibitors of HsMetAP1. nih.govnih.gov

Table 4: Selectivity of Pyridinylpyrimidine Analogs as MetAP Inhibitors

Compound Target(s) Key Feature Outcome Reference
25b, 25c, 26d, 30a-30c HsMetAP1 Long C4 side chains Potent and selective inhibition nih.govnih.gov
XC11 PfMetAP1b 2-(2-pyridinyl)-pyrimidine core Potent inhibition (IC50 = 112 nM) pnas.org

Potential in Treating Prion Diseases

Prion diseases are fatal neurodegenerative disorders characterized by the misfolding of the normal prion protein (PrPC) into an abnormal, pathogenic form (PrPSc). researchgate.net The development of therapeutic agents that can inhibit this conversion or the accumulation of PrPSc is a significant area of research. epdf.pubresearchgate.net While direct studies on this compound for prion diseases are limited, related heterocyclic structures have shown promise.

Analogs with pyrimidine-based scaffolds, such as pyrido[2,3-d]pyrimidin-7(8h)-ones, have been investigated for the treatment of central nervous system (CNS) disorders, with patents describing competitive binding assays to identify potential prion protein inhibitors. google.com Furthermore, pyrazol-3-ones, which are structurally related to pyrimidines, have demonstrated potent activity in inhibiting the accumulation of protease-resistant prion protein. epdf.pub These findings suggest that the pyrimidine core, a key feature of the title compound, is a viable scaffold for developing new chemical entities to better understand and potentially treat protein misfolding diseases like prion and Alzheimer's disease. researchgate.net

Urease Enzyme Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. Its activity is implicated in the pathogenesis of infections caused by bacteria like Helicobacter pylori and Proteus species. ekb.eg Consequently, urease inhibitors are of significant therapeutic interest. ekb.eg Analogs of this compound, particularly those containing a pyrimidine core, have been identified as effective urease inhibitors.

A study on dihydropyrimidinone derivatives revealed that many compounds exhibited more potent urease inhibition than the reference standard, thiourea. grafiati.com The structure-activity relationship (SAR) analysis showed that substitutions on the phenyl ring significantly influenced the inhibitory activity. grafiati.com For example, a derivative with a p-trifluoromethyl phenyl group was found to be approximately six times more potent than thiourea. grafiati.com Fused pyrimidine systems are also recognized for their potential as urease inhibitors. research-nexus.net

Below is a data table summarizing the urease inhibitory activity of selected dihydropyrimidinone derivatives.

CompoundSubstitution on Phenyl RingIC₅₀ (μM)Potency vs. Thiourea (IC₅₀ = 21.25 ± 0.15 μM)
18 p-trifluoromethyl3.70 ± 0.5~6x more potent
19 3-bromo, 4-hydroxy4.95 ± 0.7~4x more potent
ReferenceThiourea21.25 ± 0.15Standard

This table presents data for dihydropyrimidinone derivatives, which are analogs of the main compound of interest. Data sourced from a study by Shamim and coworkers. grafiati.com

Cellular and Molecular Mechanisms of Action

The anticancer effects of this compound analogs are underpinned by several key cellular and molecular mechanisms, including interference with the cell cycle, induction of programmed cell death, and modulation of critical signaling pathways.

Cell Cycle Regulation Interference

Deoxynucleoside analogs based on pyrimidine and purine (B94841) are widely used in cancer therapy, and their efficacy is often linked to their ability to disrupt the cell cycle. japsonline.com Analogs of this compound have demonstrated significant activity in this area. Specifically, a series of 4-(indolin-1-yl)-6-substituted-pyrido[3,2-d]pyrimidine derivatives were shown to suppress the growth of MOLM-13 and K562 cancer cell lines by causing cell cycle arrest. epdf.pub

Further studies on related indolin-2-one derivatives confirm this mechanism. For instance, treatment of HepG-2 liver cancer cells with specific indolin-2-one compounds led to an accumulation of cells in the G0/G1 phase, suggesting a block in the cell cycle at this checkpoint. Similarly, a different series of indolin-2-one derivatives induced cell cycle arrest at the G0/G1 phase in MDA-MB-231 breast cancer cells.

Compound ClassCell LineEffect on Cell Cycle
4-(Indolin-1-yl)-6-substituted-pyrido[3,2-d]pyrimidinesMOLM-13, K562Cell cycle arrest
Indolin-2-one derivativesHepG-2Arrest at G0/G1 phase
(E)-benzo[d]imidazol-2-yl)methylene)indolin-2-onesMDA-MB-231Arrest at G0/G1 phase

This table summarizes the effects of various analog classes on the cell cycle in different cancer cell lines. epdf.pub

Apoptosis Induction in Cancer Cells

Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Analogs of this compound have been shown to effectively trigger this process in cancer cells through multiple pathways.

Studies on indolin-2-one based molecules revealed that they can initiate apoptosis through both the intrinsic and extrinsic pathways. This is achieved by increasing the Bax/Bcl-2 ratio, which promotes mitochondrial-mediated cell death, and subsequently activating the caspase-3/7 cascade. Further investigation into a specific (E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one derivative, compound 8l, demonstrated that it induced apoptosis in MDA-MB-231 cells by activating caspase-3, increasing the expression of the pro-apoptotic protein Bax, and decreasing the expression of the anti-apoptotic protein Bcl-2. The induction of apoptosis by these compounds is a critical component of their cytotoxic action against cancer cells.

Downregulation of Specific Signaling Proteins (e.g., p-eIF4E, Mcl-1, c-myc)

The anticancer activity of these analogs is also linked to their ability to modulate key signaling pathways that control cell growth, proliferation, and survival. The Mnk-eIF4E axis is a crucial pathway in tumor development, making it a promising target for cancer therapy. epdf.pub

A potent derivative from the 4-(indolin-1-yl)-6-substituted-pyrido[3,2-d]pyrimidine series, compound 15b, was found to be a highly effective inhibitor of Mnk1 and Mnk2 kinases. epdf.pub Western blot analysis confirmed that treatment with this compound led to the effective downregulation of key downstream signaling proteins, including the phosphorylated eukaryotic initiation factor 4E (p-eIF4E), myeloid cell leukemia-1 (Mcl-1), and c-myc. epdf.pub The protein eIF4E is a critical factor in the regulation of translation initiation, and its dysregulation is associated with poor cancer prognosis. By inhibiting the Mnk-eIF4E axis, these compounds can disrupt the translation of mRNAs that are essential for tumor cell survival and proliferation.

DNA and Biomolecule Interaction Studies (e.g., DNA Intercalation)

The direct interaction of small molecules with biological macromolecules like DNA and proteins is a well-established mechanism of action for many therapeutic agents. Studies on analogs of this compound have explored these interactions.

Future Research Directions and Therapeutic Potential

Exploration of Novel Analogs and Derivatives with Tuned Selectivity and Potency

A primary avenue of future research lies in the design and synthesis of novel analogs and derivatives of 4-(indolin-1-yl)pyrimidin-2-amine. The goal is to fine-tune the molecule's selectivity and enhance its potency against specific biological targets. This can be achieved through several strategies:

Scaffold Hopping and Bioisosteric Replacement: Replacing the core pyrimidine (B1678525) or indoline (B122111) rings with other heterocyclic systems can lead to the discovery of novel chemotypes with improved drug-like properties. nih.govnih.gov For instance, the phenylsulfonamide moiety of a lead compound was successfully replaced with pyrazole (B372694) derivatives to yield potent and selective CDK2 inhibitors. nih.govmdpi.com This highlights the potential of bioisosteric replacement in generating new chemical entities with enhanced activity. nih.govmdpi.com

Structural Modifications: Systematic modifications of various substituents on the pyrimidine and indoline rings can provide valuable structure-activity relationship (SAR) insights. nih.gov For example, introducing different functional groups at specific positions can modulate the compound's binding affinity and selectivity for its target proteins. nih.gov

Hybrid Molecules: The synthesis of molecular hybrids, which covalently link the this compound scaffold with other pharmacophores, represents a strategy to achieve synergistic effects or target multiple pathways simultaneously. rsc.org

A recent study on 4-(indolin-1-yl)-6-substituted-pyrido[3,2-d]pyrimidine derivatives, starting from a fragment "WS23", demonstrated the successful application of these principles. nih.gov This research led to the identification of compound 15b , which exhibited potent inhibitory activity against Mnk1 and Mnk2 kinases with IC50 values of 0.8 and 1.5 nM, respectively, and showed good selectivity across a panel of 30 kinases. nih.gov

Development of Highly Efficient and Sustainable Synthetic Routes

The advancement of this compound and its analogs towards clinical application necessitates the development of efficient and environmentally friendly synthetic methodologies. Key areas of focus include:

Multicomponent Reactions: These reactions, such as the Biginelli reaction for dihydropyrimidine (B8664642) synthesis, offer a streamlined approach to constructing complex molecules in a single step, often with high yields and reduced waste. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields compared to conventional heating methods. researchgate.net

Biocatalysis: Employing enzymes as catalysts in the synthesis of amines and other intermediates offers a green and highly selective alternative to traditional chemical methods. manchester.ac.uk Researchers at the University of Manchester have developed a biocatalytic system that uses coupled enzymes (alcohol dehydrogenase and amine dehydrogenase) to produce amines from inexpensive alcohols, with water as the only byproduct. manchester.ac.uk

Catalyst Development: The development of novel and reusable catalysts, such as iridium-pincer complexes for pyrimidine synthesis from alcohols and amidines, can contribute to more sustainable manufacturing processes. organic-chemistry.org A study demonstrated a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines with yields up to 93%. organic-chemistry.org

Integrated Computational and Experimental Drug Discovery Approaches

The integration of computational modeling with experimental validation is a powerful strategy to accelerate the drug discovery process. Future research will increasingly rely on these integrated approaches:

Ligand-Based and Structure-Based Drug Design: In the absence of a known receptor structure, ligand-based methods can be used to develop models based on the properties of known active molecules. youtube.com When the three-dimensional structure of the target protein is available, structure-based drug discovery techniques, such as molecular docking, can predict the binding modes of potential inhibitors and guide the design of new compounds with improved affinity. youtube.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be built to correlate the chemical structures of a series of compounds with their biological activities, providing insights for designing more potent molecules. nih.gov

Pharmacophore Modeling and Virtual Screening: Pharmacophore models can identify the essential features required for biological activity and be used to screen large compound databases for new hits. nih.gov Deep learning models are also emerging as powerful tools for virtual screening. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interactions between a ligand and its target protein, helping to understand the stability of the complex and the role of specific residues in binding. nih.gov

Elucidation of Untapped Biological Targets and Complex Molecular Mechanisms

While some biological targets of this compound derivatives have been identified, such as Mnk1/2 kinases, further research is needed to uncover the full spectrum of their molecular interactions. nih.gov This includes:

Target Identification and Validation: Identifying novel biological targets for this class of compounds could open up new therapeutic avenues. This can be achieved through techniques like chemical proteomics and affinity-based pulldown assays.

Mechanism of Action Studies: Detailed mechanistic studies are crucial to understand how these compounds exert their cellular effects. This involves investigating their impact on downstream signaling pathways, cell cycle progression, and apoptosis. nih.govresearchgate.netnih.gov For example, a potent Mnk1/2 inhibitor, compound 15b , was shown to downregulate downstream proteins like p-eIF4E, Mcl-1, and c-myc. nih.gov Similarly, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives were found to reduce the phosphorylation of retinoblastoma, leading to cell cycle arrest and apoptosis. nih.govmdpi.com

Exploring Polypharmacology: Many kinase inhibitors exhibit activity against multiple targets. Investigating the polypharmacology of this compound derivatives could reveal opportunities for developing multi-targeted therapies.

Design Strategies for Overcoming Resistance Mechanisms (if applicable for general pyrimidine/indoline-based therapies)

Drug resistance is a major challenge in cancer therapy. nih.gov While specific resistance mechanisms to this compound have not yet been reported, strategies to overcome resistance in related pyrimidine and indoline-based therapies can inform future drug design. These strategies include:

Targeting Resistant Mutants: As seen with ALK inhibitors like crizotinib, resistance can emerge through mutations in the target kinase. nih.gov Designing inhibitors that can effectively bind to and inhibit these mutant forms is a key strategy. nih.gov

Covalent Inhibition: Designing inhibitors that form a covalent bond with a non-catalytic cysteine residue in the target's active site can lead to irreversible inhibition and overcome resistance mediated by ATP competition. nih.gov

PROTACs (PROteolysis TArgeting Chimeras): This emerging technology utilizes heterobifunctional molecules to recruit an E3 ubiquitin ligase to the target protein, leading to its degradation. nih.gov This approach offers a way to eliminate the target protein entirely, rather than just inhibiting its activity. nih.gov

Combination Therapies: Combining drugs that target different pathways can be an effective strategy to overcome or prevent the development of resistance. mdpi.com This can involve combining targeted therapies with traditional chemotherapy, immunotherapy, or other targeted agents. nih.govmdpi.com

Immunotherapies: Harnessing the immune system to fight cancer through checkpoint inhibitors or adoptive cell therapies offers a distinct mechanism of action that can be effective against drug-resistant tumors. nih.govmdpi.com

Q & A

Basic: What synthetic routes are recommended for 4-(Indolin-1-yl)pyrimidin-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions utilizing palladium or copper catalysts under inert atmospheres. Solvents such as dimethylformamide (DMF) or toluene are employed, with temperatures controlled between 80–120°C. Optimization can be achieved by varying catalyst loading (e.g., 5–10 mol%) and reaction time (24–48 hours), monitored via thin-layer chromatography (TLC). Post-synthesis purification methods include column chromatography or recrystallization .

Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and hydrogen bonding patterns. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemistry and crystal packing. Differential scanning calorimetry (DSC) determines thermal stability, as melting points (mp) for related pyrimidine derivatives range from 99.5–152.5°C .

Advanced: How can computational chemistry enhance the design of derivatives for improved bioactivity?

Quantum chemical calculations (e.g., density functional theory, DFT) predict electronic properties and reactive sites. Reaction path search algorithms, combined with molecular docking, simulate interactions with biological targets like kinases or receptors. For example, substituent effects on pyrimidine rings can be modeled to prioritize synthetic targets, reducing trial-and-error experimentation .

Advanced: What methodologies address contradictions in reported biological activity data?

Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Resolve discrepancies by:

  • Standardizing assays (e.g., consistent IC₅₀ protocols).
  • Validating compound purity via HPLC (>95%).
  • Performing comparative structure-activity relationship (SAR) studies using analogs (e.g., 4-chloro or methylsulfonyl derivatives) .

Experimental Design: How can factorial design optimize reaction parameters for synthesis?

A 2³ factorial design evaluates three variables (temperature, catalyst concentration, solvent ratio). For example:

VariableLow LevelHigh Level
Temperature80°C120°C
Catalyst Loading5 mol%10 mol%
Solvent (DMF:Toluene)1:13:1
Response surface methodology (RSM) identifies optimal conditions, maximizing yield while minimizing byproducts .

SAR Studies: How do substituents on the pyrimidine ring influence bioactivity?

Electron-withdrawing groups (e.g., -CF₃) enhance binding to hydrophobic enzyme pockets, while bulky substituents (e.g., oxazepane rings) improve metabolic stability. Comparative SAR tables for pyrimidine derivatives show antimicrobial potency increases with chloro-substituted phenyl rings, whereas fused pyridine-pyrimidine systems enhance antitumor activity .

Data Management: What software tools ensure reproducible data handling?

Chemical informatics platforms like ChemAxon or Schrödinger Suite manage reaction data, while electronic lab notebooks (ELNs) track experimental variables. Virtual simulations (e.g., molecular dynamics) reduce physical trials, and blockchain-based systems secure data integrity .

Stability Assessment: How to evaluate compound stability under varying conditions?

  • Thermal Stability: Thermogravimetric analysis (TGA) monitors decomposition up to 300°C.
  • Photostability: Expose to UV light (254 nm) for 24–72 hours, followed by HPLC analysis.
  • Hydrolytic Stability: Test in buffers (pH 3–10) at 37°C for 48 hours .

Data Validation: What protocols ensure analytical accuracy?

  • Calibration Curves: Use ≥5-point standards for HPLC/UV-vis.
  • Replicates: Perform triplicate measurements for statistical significance (p < 0.05).
  • Cross-Lab Validation: Collaborate with independent labs to confirm reproducibility .

Comparative Analysis: How does this compound differ mechanistically from similar pyrimidine derivatives?

Unlike simpler analogs (e.g., 4-methylpyrimidines), the indolin-1-yl group in this compound enables π-π stacking with DNA topoisomerases. Mechanistic studies require:

  • Biochemical Assays: Measure enzyme inhibition (e.g., kinase activity).
  • Computational Modeling: Compare binding free energies (ΔG) via AutoDock Vina .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.